molecular formula C8H8N2O2 B13869566 2-Methoxy-1,3-benzoxazol-6-amine

2-Methoxy-1,3-benzoxazol-6-amine

Cat. No.: B13869566
M. Wt: 164.16 g/mol
InChI Key: BTWRVSGKDXABOJ-UHFFFAOYSA-N
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Description

2-Methoxy-1,3-benzoxazol-6-amine is a heterocyclic organic compound that belongs to the benzoxazole family Benzoxazoles are bicyclic structures consisting of a benzene ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1,3-benzoxazol-6-amine typically involves the reaction of 2-aminophenol with methoxy-substituted benzaldehydes. One common method includes the condensation of 2-aminophenol with 2-methoxybenzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and hydrogen peroxide (H₂O₂) under reflux conditions . Another approach involves the use of nanocatalysts or metal catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs scalable methods such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1,3-benzoxazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized benzoxazole derivatives .

Mechanism of Action

The mechanism of action of 2-Methoxy-1,3-benzoxazol-6-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzoxazole
  • 2-Amino-6-methoxybenzoxazole
  • 2-Methoxy-1,3-benzothiazole

Uniqueness

2-Methoxy-1,3-benzoxazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzoxazole derivatives, it may exhibit enhanced antimicrobial or anticancer activity due to the presence of the methoxy group at the 2-position .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

2-methoxy-1,3-benzoxazol-6-amine

InChI

InChI=1S/C8H8N2O2/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,9H2,1H3

InChI Key

BTWRVSGKDXABOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(O1)C=C(C=C2)N

Origin of Product

United States

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